molecular formula C8H11NO B2770924 1-(5-Methylpyridin-2-yl)ethanol CAS No. 71777-64-5

1-(5-Methylpyridin-2-yl)ethanol

Cat. No.: B2770924
CAS No.: 71777-64-5
M. Wt: 137.182
InChI Key: AFOKUYZVCAVTHF-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)ethanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a methyl group at the 5-position and an ethanol group at the 1-position

Scientific Research Applications

  • Chemosensor Development : A compound related to 1-(5-Methylpyridin-2-yl)ethanol demonstrated effectiveness as a selective chemosensor for Eu3+ ions. This application is significant in environmental and medical fields for detecting Europium ions (Chen Qiu, 2012).

  • Synthesis of Analogues for Medical Applications : The synthesis of bipyridine analogues, similar to this compound, has been investigated for conjugate formation with the 99mTc(I)-tricarbonyl complex. These analogues play a role in developing radiopharmaceuticals (A. Schweifer et al., 2010).

  • Water Oxidation Catalysts : Research involving compounds structurally similar to this compound has led to the development of dinuclear complexes for water oxidation. This application is crucial for advancing sustainable energy solutions (R. Zong, R. Thummel, 2005).

  • Material Properties in Binary Mixtures : Studies have explored the impact of mixing 4-methylpyridine, which shares structural similarities with this compound, with various alcohols. Such studies help understand the properties of material mixtures for industrial applications (Peter Haraschta et al., 1999).

  • Protecting Groups in Polymer Chemistry : Research has shown that 2-(pyridin-2-yl)ethanol, a close variant of this compound, is an effective protecting group for carboxylic acids in polymer chemistry. This discovery is valuable in material science and engineering (Marios Elladiou, C. S. Patrickios, 2012).

  • Enantioselective Synthesis : The compound 1-(furan-2-yl)ethanol, structurally related to this compound, has been synthesized for enantioselective acylation studies. This process is significant in pharmaceutical and chemical synthesis (P. Hara et al., 2013).

  • Catalytic Reactions in Organic Synthesis : Studies involving the catalytic dimerization of bio-based alcohols like 5-methylfurfuryl alcohol, which shares structural features with this compound, have opened new avenues in the synthesis of renewable energy sources (Duo Jin et al., 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-methylpyridin-2-yl)ethanone using a reducing agent such as sodium borohydride in an ethanol solvent. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced further to form 1-(5-methylpyridin-2-yl)ethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the alcohol to a halide using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5,7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOKUYZVCAVTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71777-64-5
Record name 1-(5-methylpyridin-2-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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